molecular formula C19H21N3O4 B10880011 1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B10880011
M. Wt: 355.4 g/mol
InChI Key: BREAPJCGDPWRHO-UHFFFAOYSA-N
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Description

1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H21N3O4/c23-19(15-26-18-4-2-1-3-5-18)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)22(24)25/h1-9H,10-15H2

InChI Key

BREAPJCGDPWRHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3

Origin of Product

United States

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